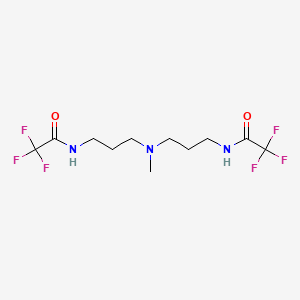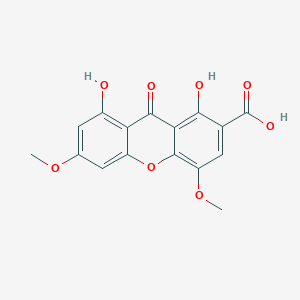![molecular formula C70H108N6 B14278870 N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine} CAS No. 154427-04-0](/img/structure/B14278870.png)
N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine} is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and dipentylamino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine} typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then coupled through a series of reactions to form the final product. Common synthetic routes include:
Aromatic Nucleophilic Substitution: This involves the substitution of hydrogen atoms on the aromatic rings with dipentylamino groups.
Coupling Reactions: These reactions are used to link the aromatic rings through the phenylene bridge.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.
化学反应分析
Types of Reactions
N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
科学研究应用
N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine} has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Materials Science: It is used in the synthesis of advanced materials with unique optical and electronic properties.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
作用机制
The mechanism of action of N1,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine} involves its interaction with molecular targets and pathways. The compound can interact with specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(diethylamino)phenyl]-N~4~,N~4~-diethylbenzene-1,4-diamine}
- N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dimethylamino)phenyl]-N~4~,N~4~-dimethylbenzene-1,4-diamine}
Uniqueness
N~1~,N~1’~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine} is unique due to its specific dipentylamino groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in organic electronics and materials science.
属性
CAS 编号 |
154427-04-0 |
|---|---|
分子式 |
C70H108N6 |
分子量 |
1033.6 g/mol |
IUPAC 名称 |
4-N-[4-[4-(dipentylamino)-N-[4-(dipentylamino)phenyl]anilino]phenyl]-4-N-[4-(dipentylamino)phenyl]-1-N,1-N-dipentylbenzene-1,4-diamine |
InChI |
InChI=1S/C70H108N6/c1-9-17-25-53-71(54-26-18-10-2)61-33-41-65(42-34-61)75(66-43-35-62(36-44-66)72(55-27-19-11-3)56-28-20-12-4)69-49-51-70(52-50-69)76(67-45-37-63(38-46-67)73(57-29-21-13-5)58-30-22-14-6)68-47-39-64(40-48-68)74(59-31-23-15-7)60-32-24-16-8/h33-52H,9-32,53-60H2,1-8H3 |
InChI 键 |
DXYVCVNMAPECKC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCN(CCCCC)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(CCCCC)CCCCC)C3=CC=C(C=C3)N(C4=CC=C(C=C4)N(CCCCC)CCCCC)C5=CC=C(C=C5)N(CCCCC)CCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14278792.png)









![N-[2-(4-Hydroxyphenyl)ethyl]-N'-octadecylurea](/img/structure/B14278879.png)

![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)

